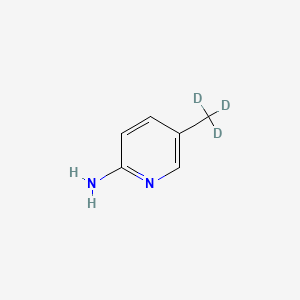
2-Amino-5-(methyl-d3)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(methyl-d3)-pyridine is a deuterated derivative of 2-amino-5-methylpyridine. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the second position and a deuterated methyl group at the fifth position. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, which can significantly alter the compound’s physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(methyl-d3)-pyridine typically involves the deuteration of 2-amino-5-methylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 2-amino-5-methylpyridine with deuterated methyl iodide in the presence of a base such as potassium carbonate in a deuterated solvent like deuterated dimethyl sulfoxide.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale deuteration processes using deuterium gas or deuterated solvents. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-(methyl-d3)-pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or other electrophiles can be used in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
2-Amino-5-(methyl-d3)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The deuterated compound is used in metabolic studies to trace the pathways of drug metabolism and to study enzyme mechanisms.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(methyl-d3)-pyridine depends on its specific application. In biological systems, the deuterated compound can interact with enzymes and receptors similarly to its non-deuterated counterpart but with altered kinetics due to the isotope effect. This can lead to changes in the rate of metabolic reactions and the stability of the compound in the body.
Comparación Con Compuestos Similares
- 2-Amino-5-methylpyridine
- 2-Amino-3-methylpyridine
- 2-Amino-6-methylpyridine
Comparison: 2-Amino-5-(methyl-d3)-pyridine is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated analogs. The deuterium substitution can lead to increased stability, altered metabolic pathways, and potentially improved pharmacokinetic properties, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
5-(trideuteriomethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBSSVKZOPZBKW-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)
![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)
![Morpholine, 4-[2-[(2-methylpropyl)thio]-1-thioxoethyl]- (9CI)](/img/new.no-structure.jpg)
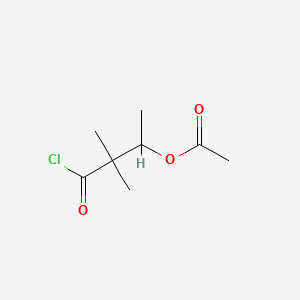
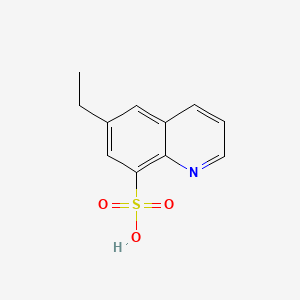
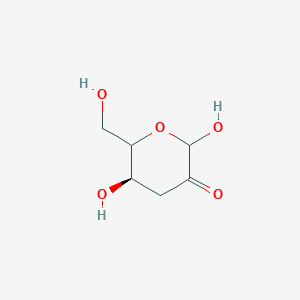
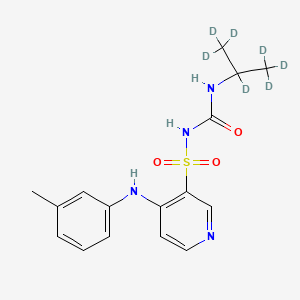
![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)
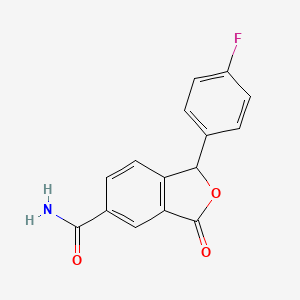
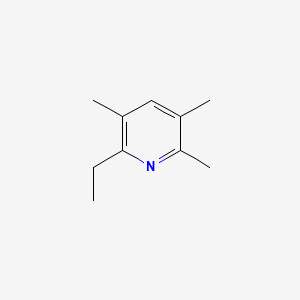
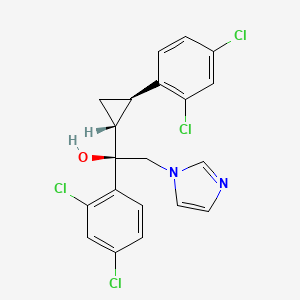
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
